(2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one
Description
The compound (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone (prop-2-en-1-one) backbone. Its structure includes two aromatic rings:
- Ring A: A phenyl group substituted at the 2-position with a (4-chlorophenyl)methoxy moiety.
- Ring B: A 4-methylphenyl (p-tolyl) group attached via an amino linkage to the β-carbon of the enone system.
The (4-methylphenyl)amino group introduces hydrogen-bonding capability, distinguishing it from simpler chalcones .
Properties
IUPAC Name |
(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c1-17-6-12-20(13-7-17)25-15-14-22(26)21-4-2-3-5-23(21)27-16-18-8-10-19(24)11-9-18/h2-15,25H,16H2,1H3/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKASPXWUJFHTBG-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 2-hydroxybenzaldehyde in the presence of a base to form the methoxyphenyl intermediate.
Formation of the Enone Intermediate: The methoxyphenyl intermediate is then reacted with 4-methylphenylamine in the presence of a suitable catalyst to form the enone intermediate.
Final Coupling Reaction: The enone intermediate undergoes a coupling reaction with 4-chlorobenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a valuable lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcones and their derivatives are widely studied for their structural versatility and bioactivity. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations
The amino group in the target compound distinguishes it from non-nitrogenous chalcones (e.g., ), enabling interactions with biological targets via H-bonding or π-stacking . Methoxy groups (present in the target compound and ) increase solubility in polar solvents, which may influence pharmacokinetics .
Crystallographic and Structural Insights: Chalcones with hydroxyl or amino groups (e.g., ) often exhibit intermolecular H-bonding, leading to stable crystal lattices. The target compound’s amino group likely facilitates similar interactions, as seen in related structures . Electron-withdrawing groups (e.g., Cl, Br) reduce π-electron density in the enone system, affecting reactivity in Michael addition or cyclization reactions .
Computational Similarity Analysis :
- Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with simpler chlorophenyl chalcones (e.g., ). Subgraph matching () would further highlight differences in functional group topology, such as the unique 2-[(4-chlorophenyl)methoxy] substitution .
Biological Relevance: While direct activity data for the target compound is unavailable, chalcones with similar substituents exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, 4′-hydroxy-4-methoxychalcone () shows antioxidant activity due to its phenolic OH group . The target compound’s amino group may confer distinct target specificity, warranting further investigation.
Biological Activity
The compound (2E)-1-{2-[(4-chlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one, often referred to as a chalcone derivative, exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a methoxy group and an amino group that contribute to its biological activity.
The biological activities of this compound are attributed to several mechanisms:
- Antioxidant Activity : The presence of phenolic structures in chalcones enables them to scavenge free radicals, thereby exhibiting antioxidant properties.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes linked to disease progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Cell Cycle Regulation : Studies suggest that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of PI3K/Akt signaling pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The results from various studies are summarized below:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Moderate activity |
| Escherichia coli | 30 | Moderate activity |
| Candida albicans | 50 | Weak activity |
Case Studies
Several studies have reported on the biological efficacy of this compound. Notably:
-
Study on Anticancer Effects :
A recent study published in Phytotherapy Research highlighted the compound's ability to inhibit the growth of MCF-7 cells through the modulation of apoptosis-related proteins such as Bcl-2 and Bax. The study concluded that the compound could be a promising candidate for breast cancer therapy due to its selective cytotoxicity towards cancer cells while sparing normal cells . -
Antimicrobial Evaluation :
In another investigation focused on antimicrobial properties, researchers tested the compound against multiple bacterial strains, finding it particularly effective against Staphylococcus aureus. The study suggested that the mechanism involved disruption of bacterial cell wall synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
